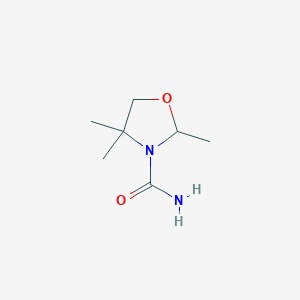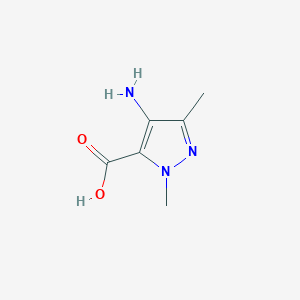
2,4,4-Trimethyloxazolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,4-Trimethyloxazolidine-3-carboxamide is a heterocyclic organic compound that belongs to the class of oxazolidines It is characterized by a five-membered ring containing both nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trimethyloxazolidine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amine with an ester or acid derivative in the presence of a catalyst. For example, the reaction of 2,2,5-trimethyl-1,3-oxazolidine with a carboxylic acid derivative can yield the desired compound under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance reaction rates and improve efficiency . This method involves the use of microwave irradiation to accelerate the cyclization process, resulting in shorter reaction times and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,4-Trimethyloxazolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidine derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted oxazolidines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidine N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted oxazolidines with different functional groups .
Applications De Recherche Scientifique
2,4,4-Trimethyloxazolidine-3-carboxamide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2,4,4-Trimethyloxazolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting protective effects . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2,4,4-Trimethyloxazolidine-3-carboxamide include:
2,2,5-Trimethyl-1,3-oxazolidine: A related oxazolidine with similar structural features.
3,5,5-Trimethyloxazolidine-2,4-dione:
2,2-Dichloro-1-(2,2,5-trimethyl-1,3-oxazolidin-3-yl)ethanone: A compound used as a herbicide safener.
Uniqueness
This compound is unique due to its specific structural configuration and the presence of both nitrogen and oxygen atoms in the ring. This configuration imparts distinct chemical and physical properties, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its potential therapeutic properties further highlight its uniqueness compared to similar compounds .
Propriétés
Formule moléculaire |
C7H14N2O2 |
|---|---|
Poids moléculaire |
158.20 g/mol |
Nom IUPAC |
2,4,4-trimethyl-1,3-oxazolidine-3-carboxamide |
InChI |
InChI=1S/C7H14N2O2/c1-5-9(6(8)10)7(2,3)4-11-5/h5H,4H2,1-3H3,(H2,8,10) |
Clé InChI |
WRNNBYOPBATQKJ-UHFFFAOYSA-N |
SMILES canonique |
CC1N(C(CO1)(C)C)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12871318.png)

![2-(2-Bromobenzo[d]oxazol-4-yl)acetonitrile](/img/structure/B12871333.png)

![(6R,7S)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol](/img/structure/B12871342.png)




![4-Amino-3-ethyl-6-hydroxyisoxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B12871374.png)



![1-Ethyl-3-(thiophen-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12871401.png)
